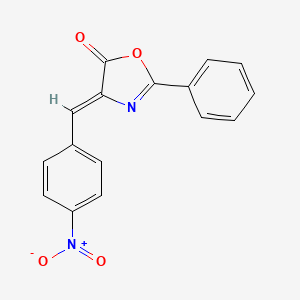

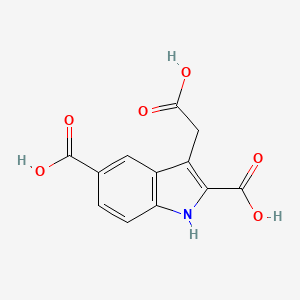

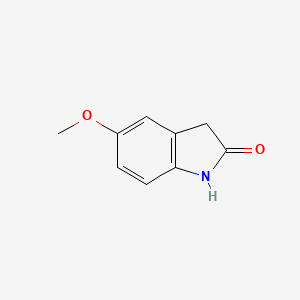

![molecular formula C16H13NO4 B1300960 Ácido 4-[(3-oxo-2,3-dihidro-4H-1,4-benzoxazin-4-il)metil]benzoico CAS No. 857492-98-9](/img/structure/B1300960.png)

Ácido 4-[(3-oxo-2,3-dihidro-4H-1,4-benzoxazin-4-il)metil]benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid is a useful research compound. Its molecular formula is C16H13NO4 and its molecular weight is 283.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

El compuesto se utiliza en la síntesis de diversos compuestos heterocíclicos, los cuales son cruciales en la química medicinal. Sirve como precursor para crear derivados de benzoxazinona que han mostrado potencial como inhibidores de proteasas . Estos inhibidores pueden ser significativos en el desarrollo de tratamientos para enfermedades donde las proteasas se sabe que juegan un papel en la patogénesis.

Inhibición de COX para Aplicaciones Antiinflamatorias

Estudios han indicado que los derivados de este compuesto pueden inhibir la ciclooxigenasa (COX), tanto COX-1 como COX-2 . Esta inhibición es esencial para los fármacos antiinflamatorios, ya que las enzimas COX están involucradas en la formación de productos químicos proinflamatorios. Por lo tanto, este compuesto podría ser fundamental en el desarrollo de nuevos medicamentos antiinflamatorios.

Potencial Antimicrobiano

Algunos derivados sintetizados a partir de este compuesto han demostrado buenas propiedades antimicrobianas . Esta aplicación es particularmente relevante en la búsqueda de nuevos antibióticos y agentes antimicrobianos, lo cual es un área crítica de investigación debido al aumento de bacterias resistentes a los antibióticos.

Estudios de N-Alquilación

Este compuesto se utiliza en el estudio de la N-alquilación rápida de benzoxazinonas y benzotiazinonas bajo irradiación de microondas . Tales estudios son importantes para comprender el comportamiento químico de estos compuestos y podrían conducir al desarrollo de nuevos métodos sintéticos en la química orgánica.

Actividad Hipolipidemiante

Se ha observado que estructuras relacionadas con este compuesto exhiben actividad hipolipidemiante, que es la capacidad de reducir los niveles de lípidos en el torrente sanguíneo . Esta propiedad es valiosa en el tratamiento y manejo de afecciones como la hiperlipidemia y las enfermedades cardiovasculares.

Estudios de Actividad Biológica

Los derivados del compuesto se exploran por sus diversas actividades biológicas, incluyendo su papel como inhibidores enzimáticos . Esta amplia aplicación significa el potencial del compuesto para contribuir a diversas áreas terapéuticas, desde trastornos relacionados con enzimas hasta enfermedades metabólicas.

Mecanismo De Acción

Mode of Action

It’s known that benzoxazin compounds often interact with their targets by binding to active sites, leading to changes in the target’s function .

Biochemical Pathways

Benzoxazin compounds are often involved in a variety of biological processes, but the exact pathways and downstream effects for this specific compound require further investigation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Propiedades

IUPAC Name |

4-[(3-oxo-1,4-benzoxazin-4-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-15-10-21-14-4-2-1-3-13(14)17(15)9-11-5-7-12(8-6-11)16(19)20/h1-8H,9-10H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNJRPNQFNUCKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CC3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364728 |

Source

|

| Record name | 4-[(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857492-98-9 |

Source

|

| Record name | 4-[(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

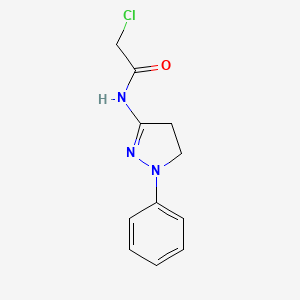

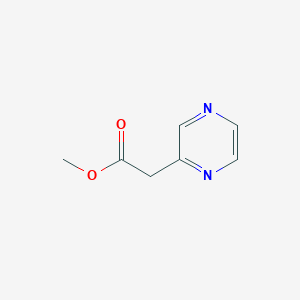

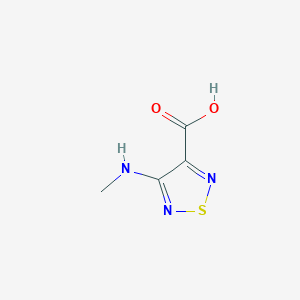

![2-[(4-Methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B1300905.png)

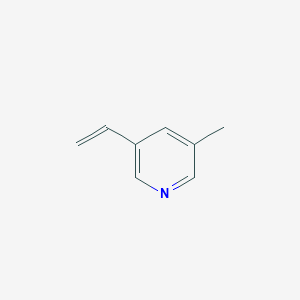

![4-{[(5-Hydroxypyridin-3-yl)-carbonyl]amino}butanoic acid](/img/structure/B1300913.png)